2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline
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Overview
Description
2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline is a heterocyclic compound that features both pyrrole and quinoxaline rings.
Mechanism of Action
Target of Action
Similar compounds have been known to target kinases , which play a crucial role in cellular signaling and regulation.
Mode of Action
It’s suggested that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
The compound 2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline may affect several biochemical pathways. For instance, similar compounds have been found to downregulate MYC and E2F targets, genes known to be involved in oxidative phosphorylation, unfolded protein response, proteasome pathway, PI3K/AKT/mTOR signaling, spliceasome and DNA repair .
Result of Action
Similar compounds have shown high efficacy in controlling tumor size in relevant lymphoma models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 3-(1H-pyrrol-1-yl)aniline with 1,2-diketones in the presence of a catalyst . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the condensation process .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of such heterocyclic compounds generally involves scalable processes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while reduction can lead to partially or fully reduced products .
Scientific Research Applications
2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain pyrrole and pyrazine rings and exhibit similar biological activities.
Pyrrolidine derivatives: Featuring a pyrrolidine ring, these compounds are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline is unique due to its specific combination of pyrrole and quinoxaline rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(3-pyrrol-1-ylphenyl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3/c1-2-9-17-16(8-1)19-13-18(20-17)14-6-5-7-15(12-14)21-10-3-4-11-21/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKPHUMVJHORTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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